tert-butyl N-[3-(bromomethyl)-4-fluorophenyl]carbamate
Description
tert-Butyl N-[3-(bromomethyl)-4-fluorophenyl]carbamate is a brominated aromatic carbamate derivative with the molecular formula C₁₂H₁₅BrFNO₂ (inferred from analogs in ). Structurally, it consists of a tert-butyl carbamate group attached to a 4-fluorophenyl ring bearing a bromomethyl substituent at the 3-position. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical chemistry, where bromomethyl groups act as alkylating agents or precursors for cross-coupling reactions . Its synthesis likely involves halogenation or substitution reactions on precursor carbamates, as seen in , where bromomethylated pyrazole intermediates are generated for subsequent functionalization.
Properties
IUPAC Name |
tert-butyl N-[3-(bromomethyl)-4-fluorophenyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrFNO2/c1-12(2,3)17-11(16)15-9-4-5-10(14)8(6-9)7-13/h4-6H,7H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDJWWRAOVNWVNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1)F)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Boc Protection
3-Amino-4-fluorobenzyl alcohol is treated with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine (NEt₃) or sodium bicarbonate. The reaction is typically conducted in dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C for 12–24 hours. For example:
Step 2: Bromination of the Hydroxymethyl Group
The Boc-protected intermediate is brominated using phosphorus tribromide (PBr₃) or N-bromosuccinimide (NBS) with triphenylphosphine (PPh₃) in DCM or acetonitrile.
Key Data :
| Step | Reagents/Conditions | Yield | Characterization (¹H NMR) |
|---|---|---|---|
| 1 | Boc₂O, NEt₃, DCM | 85% | δ 1.47 (s, 9H, Boc), 7.42 (m, 3H, Ar-H) |
| 2 | PBr₃, DCM | 78% | δ 4.68 (s, 2H, CH₂Br), 7.35 (d, J = 8.1 Hz, 1H) |
Direct Bromomethylation of Boc-Protected Aniline
This method introduces the bromomethyl group via Friedel-Crafts alkylation or palladium-catalyzed cross-coupling.
Friedel-Crafts Alkylation
Using bromomethyl methyl ether (BrCH₂OMe) and a Lewis acid catalyst (e.g., AlCl₃) in DCM at −10°C:
Suzuki-Miyaura Coupling
Aryl boronic acids react with bromomethyl precursors under palladium catalysis:
-
Conditions :
One-Pot Protection-Bromination Strategy
To streamline synthesis, a one-pot approach combines Boc protection and bromination:
-
Conditions :
Comparative Analysis of Methodologies
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Sequential Protection | High purity, scalable | Multiple steps | 70–85% |
| Direct Bromomethylation | Fewer steps | Requires harsh conditions | 60–70% |
| One-Pot Strategy | Time-efficient | Lower yield | 65–75% |
Critical Reaction Parameters
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Solvent Choice : DCM and THF are preferred for Boc protection due to inertness, while acetonitrile facilitates NBS-mediated bromination.
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Temperature Control : Bromination with PBr₃ requires strict temperature control (−10°C to 0°C) to avoid di-bromination byproducts.
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Catalyst Load : Palladium catalysts (e.g., Pd(PPh₃)₄) at 5 mol% optimize cross-coupling efficiency.
Characterization and Quality Control
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¹H NMR : Key peaks include the Boc tert-butyl group (δ 1.47 ppm), aromatic protons (δ 7.2–7.4 ppm), and bromomethyl (δ 4.68 ppm).
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HPLC Purity : >98% achieved via recrystallization from ethanol/hexane mixtures.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[3-(bromomethyl)-4-fluorophenyl]carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions, altering the oxidation state of the bromomethyl or fluorophenyl groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce carboxylic acids .
Scientific Research Applications
Chemical Synthesis and Applications
Building Block in Organic Synthesis
This compound serves as a crucial building block in organic chemistry. It is utilized in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals. Its unique structure allows for specific reactions, including:
- Substitution Reactions : The bromomethyl group can be substituted with various nucleophiles such as amines or thiols, facilitating the creation of diverse chemical entities.
- Oxidation and Reduction Reactions : The compound can undergo oxidation to yield alcohols or ketones and reduction to form amines, broadening its utility in synthetic pathways.
Biological Research Applications
Enzyme Mechanism Studies
In biological research, tert-butyl N-[3-(bromomethyl)-4-fluorophenyl]carbamate is employed to investigate enzyme mechanisms. Its ability to form covalent bonds with nucleophilic sites on proteins or enzymes allows it to act as a probe for biological assays. This interaction can lead to the inhibition or modification of enzyme activity, making it valuable for studying biochemical pathways.
Medical Research
Drug Development
The compound is under investigation for its potential role in drug development. Its structure may contribute to the design of new pharmacological agents targeting specific diseases. For instance, studies have shown that modifications to similar carbamate structures can enhance their efficacy against certain biological targets .
Case Study: PD-L1 Inhibitors
Recent research focused on compounds structurally related to this compound has demonstrated their potential as PD-L1 inhibitors. These compounds showed low nanomolar activity in disrupting the PD-1/PD-L1 complex, which is critical in cancer immunotherapy. The findings suggest that similar carbamate derivatives could be further explored for therapeutic applications against cancer .
Industrial Applications
Specialty Chemicals Production
In industrial settings, this compound is used as an intermediate in the production of specialty chemicals. Its unique properties make it suitable for synthesizing agrochemicals and other fine chemicals. The compound's stability and reactivity allow for efficient scaling in industrial processes.
Mechanism of Action
The mechanism of action of tert-butyl N-[3-(bromomethyl)-4-fluorophenyl]carbamate involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The fluorophenyl group may enhance the compound’s binding affinity and specificity for certain targets .
Comparison with Similar Compounds
Structural and Functional Comparison
The table below highlights key structural features, physical properties, and reactivities of tert-butyl N-[3-(bromomethyl)-4-fluorophenyl]carbamate and related compounds:
Physicochemical Properties
- Lipophilicity: Bromine’s hydrophobicity increases logP compared to amino or hydroxyl analogs, influencing membrane permeability in drug design .
- Thermal Stability : The bicyclo compound () exhibits a high melting point (143.5–146.8°C), suggesting strong crystalline packing, unlike liquid or low-melting analogs .
Pharmaceutical Intermediates
Catalytic and Cross-Coupling Reactions
- Palladium-catalyzed reactions () utilize brominated aromatics for constructing biaryl systems, whereas chlorinated analogs () require harsher conditions .
Biological Activity
Tert-butyl N-[3-(bromomethyl)-4-fluorophenyl]carbamate is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound includes a tert-butyl group, a bromomethyl substituent, and a fluorophenyl moiety. This unique configuration may influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Research indicates that compounds with similar structures can function as inhibitors of enzymes or receptors, modulating their activity and leading to significant biological effects. The bromomethyl group may form covalent bonds with nucleophilic sites on proteins, affecting cellular processes such as signal transduction and metabolic pathways .
Antitumor Activity
Preliminary studies suggest that this compound may exhibit antitumor properties. Compounds structurally related to this carbamate have shown efficacy against various cancer cell lines. For instance, related compounds have demonstrated IC50 values in the low micromolar range against colon carcinoma cell lines, indicating potential for further development as anticancer agents .
Neuroprotective Effects
Research into neuroprotective effects has highlighted the potential of similar compounds in preventing neurodegeneration. For example, certain derivatives have been shown to inhibit amyloid beta peptide aggregation, a key factor in Alzheimer's disease pathology. This suggests that this compound might also possess similar protective capabilities against neurotoxic agents .
In Vitro Studies
In vitro studies have evaluated the cytotoxic effects of related compounds on various cancer cell lines. One study reported that a structurally analogous compound exhibited significant cytotoxicity against HCT-15 colon cancer cells with an IC50 value of 1.61 µg/mL. These findings suggest that this compound could be similarly effective .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to similar compounds:
Q & A
Q. What are the key synthetic routes for tert-butyl N-[3-(bromomethyl)-4-fluorophenyl]carbamate, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via alkylation of a tert-butyl carbamate precursor. For example, bromomethylation of tert-butyl N-(3-methyl-4-fluorophenyl)carbamate using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) under controlled temperatures (60–80°C) can yield the target product. Reaction optimization may involve adjusting solvent polarity (e.g., CCl₄ or CHCl₃) and monitoring bromine stoichiometry to minimize over-bromination . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended.
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm bromomethyl (-CH₂Br) and carbamate (-OCONH-) functional groups. The fluorine atom’s electronic effects will deshield aromatic protons in the 4-fluorophenyl ring (δ 7.2–7.6 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (exact mass: ~289.04 g/mol for C₁₂H₁₄BrFNO₂) and isotopic patterns for bromine .
- HPLC : Purity assessment using reverse-phase C18 columns (acetonitrile/water mobile phase) with UV detection at 254 nm .
Q. How should this compound be handled to ensure stability during storage?
- Methodological Answer : Store in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent hydrolysis of the bromomethyl group. Avoid exposure to moisture, strong acids/bases, and oxidizing agents, which may trigger decomposition or unintended reactions (e.g., SN2 substitution of Br) . Regularly monitor purity via TLC or HPLC.
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the bromomethyl group in cross-coupling reactions?
- Methodological Answer : The bromomethyl group serves as an electrophilic site for nucleophilic substitution (SN2) or transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura). For example, in palladium-catalyzed couplings, the Br atom can be replaced with aryl/alkyl boronic acids. Key factors include:
- Catalyst Selection : Pd(PPh₃)₄ or XPhos Pd G3 for hindered substrates.
- Solvent Optimization : Use toluene/DMF mixtures to balance solubility and reaction kinetics.
- Monitoring Side Reactions : Competing elimination (to form methylene groups) may occur under high temperatures; mitigate via lower reaction temps (60–80°C) .
Q. How does the fluorine substituent influence electronic and steric effects in downstream applications?
- Methodological Answer : The 4-fluoro group exerts strong electron-withdrawing effects, activating the aromatic ring for electrophilic substitution while deactivating adjacent positions. This impacts:
- Reactivity in Drug Design : Enhances metabolic stability and binding affinity in fluorinated pharmacophores.
- Crystallography : Fluorine’s electronegativity affects crystal packing, as seen in tert-butyl carbamate derivatives with fluorophenyl motifs .
- Spectroscopic Signatures : ¹⁹F NMR (δ –110 to –120 ppm) provides a distinct probe for reaction monitoring .
Q. What are the challenges in scaling up synthesis while maintaining regioselectivity?
- Methodological Answer :
- Radical vs. Ionic Pathways : At scale, radical bromination (e.g., NBS/AIBN) may require strict temperature control to avoid regiochemical drift.
- Purification Challenges : Replace column chromatography with recrystallization (e.g., ethyl acetate/hexane) or centrifugal partitioning chromatography for cost efficiency.
- Byproduct Management : Trace dibrominated byproducts can be minimized using substoichiometric Br₂ (1.05 eq.) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
